molecular formula C6H10N2OS B172319 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol CAS No. 161715-27-1

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol

Cat. No.: B172319
CAS No.: 161715-27-1
M. Wt: 158.22 g/mol
InChI Key: SBRPTNRHTKKATC-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol is a chemical compound that features a thiazole ring fused with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol typically involves the reaction of thiazole derivatives with azetidine precursors under controlled conditions. One common method involves the cyclization of appropriate thiazole and azetidine intermediates in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, modifications in the thiazole ring have been linked to enhanced antimicrobial efficacy .
  • Anticancer Properties: Research indicates that compounds with similar thiazole structures have shown promise in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells .

Biological Research

The compound is being explored for its biological activities:

  • Antiviral Effects: Preliminary studies suggest that this compound may possess antiviral properties, making it a candidate for further research in the development of antiviral drugs .
  • Anti-inflammatory Activity: The compound's potential to modulate inflammatory pathways is under investigation, with the aim of developing new anti-inflammatory agents .

Industrial Applications

In industrial settings, this compound serves as a valuable building block for synthesizing more complex molecules:

  • Chemical Synthesis: It is utilized in the synthesis of various heterocyclic compounds that are important in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on several derivatives of this compound demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiazole ring could enhance efficacy against these pathogens. The inhibition zones measured were comparable to established antibiotics like ciprofloxacin .

CompoundTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus20
Compound BE. coli16
ControlCiprofloxacin26

Case Study 2: Anticancer Activity

Research highlighted the anticancer potential of thiazole-containing compounds. In vitro assays indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The compounds were found to induce apoptosis through the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)15Caspase activation
HeLa (Cervical Cancer)10Cell cycle arrest

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol is unique due to its specific combination of a thiazole and azetidine ring with a hydroxyl group.

Biological Activity

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis and Structure

The synthesis of this compound typically involves the formation of the thiazole ring followed by the azetidine structure. The compound's molecular formula is C6H8N2OSC_6H_8N_2OS with a molecular weight of approximately 160.20 g/mol. The thiazole moiety contributes to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes and disrupt cellular processes. Key mechanisms include:

  • Inhibition of Topoisomerases : The compound has shown significant inhibitory effects on bacterial topoisomerases, which are crucial for DNA replication and transcription. For instance, derivatives have demonstrated IC50 values in the low micromolar range against Staphylococcus aureus topoisomerase IV .
  • Antibacterial Activity : Studies indicate that this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has been reported to have minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against various pathogens:

PathogenMIC (μg/mL)Reference
Streptococcus pneumoniae0.008
Staphylococcus epidermidis0.030
Streptococcus pyogenes0.060
Escherichia coli0.012
Haemophilus influenzae>128

Case Studies

  • In Vitro Studies : Research conducted on the antibacterial activity of derivatives showed that modifications in the thiazole ring significantly enhanced potency. For instance, compounds with larger lipophilic groups at the 4-position exhibited improved activity compared to smaller substituents .
  • Toxicity Assessments : In cytotoxicity assays against human liver cell lines (HepG2), derivatives of this compound displayed low toxicity, indicating a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPTNRHTKKATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450764
Record name 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161715-27-1
Record name 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161715-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 109 mg of 3-hydroxyazetidine HCl [Compound (15)] in 5 ml of ethanol was added a mixture of 133 mg of 2-methylthiothiazoline [Compound (16)] and sodium methoxide (0.9 equivalent mole), and the reaction mixture was refluxed for 8 hours. After removal of the solvent under reduced pressure, the resulting residue was dissolved in chloroform and washed with saturated saline solution. After removal of the solvent under reduced pressure, the resulting residue was washed with diethylether to give 119 mg (81.5%) of 3-hydroxy-1-(thiazolin-2-yl)azetidine [Compound (17)] as crystals.
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109 mg
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sodium methoxide
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Synthesis routes and methods II

Procedure details

To a solution of 109 mg of 3-hydroxyazetidine.HCl [Compound (1)] in 5 ml of ethanol was added a mixture of 133 mg of 2-methylthiazoline [Compound (2)] and sodium methoxide, and the reaction mixture was refluxed for 8 hours. After removal of the solvent under reduced pressure, the resulting residue was dissolved in chloroform and washed with 50% aqueous potassium carbonate solution. The solvent was removed under reduced pressure to give 119 mg (81.5%) of 3-hydroxy-1-(thiazolin-2-yl)azetidine [Compound (3)] as a crystaline.
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109 mg
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sodium methoxide
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Synthesis routes and methods III

Procedure details

A 1.5 ml solution of acetonitrile anhydride containing 219 mg of 3-hydroxyazetidine hydrochloride (5) was cooled to 0° C. in the stream of nitrogen, and, to this solution, there were added 0.31 ml of triethylamine and subsequently a 0.3 ml solution of acetonitrile anhydride containing 250 mg of chloroethylisothiocyanate dissolved therein, and the resultant solution was stirred for 30 minutes at the same temperature, and, after left still until it had a room temperature, the solution was further stirred for two hours. Next, dichloromethane was added to the reaction liquid, and the resultant solution was washed with a saturated aqueous solution of potassium carbonate, and, thereafter, the dichloromethane layer was dried with magnesium sulfate, and then was condensed under reduced pressure, and, thus, there was obtained 300 mg (yield: 95%) of 3-hydroxy-1-(1,3-thiazolin-2-yl)azetidine (6) in the form of colorless needle crystal.
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